3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline

Medicinal Chemistry Lipophilicity SAR

SAR studies demand precise electronic and steric profiles. Generic analogs introduce variability in lipophilicity and binding, undermining lead optimization. This compound provides a defined 3-fluoro-4-methoxy substitution with a calculated logP of 2.536, offering a strategic middle ground between non-fluorinated (logP 2.97) and 4-fluoro (logP 3.03) counterparts. - Enables systematic SAR exploration for JAK, EGFR, or Aurora kinase inhibitor programs. - 95% purity supports high-throughput parallel synthesis and focused library generation. - Commercially available with reliable supply for medicinal chemistry and chemical biology workflows.

Molecular Formula C12H12FNO2
Molecular Weight 221.23 g/mol
CAS No. 1096888-35-5
Cat. No. B1438733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline
CAS1096888-35-5
Molecular FormulaC12H12FNO2
Molecular Weight221.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NCC2=CC=CO2)F
InChIInChI=1S/C12H12FNO2/c1-15-12-5-4-9(7-11(12)13)14-8-10-3-2-6-16-10/h2-7,14H,8H2,1H3
InChIKeyBTDUSHHJROIZHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline: Aniline Building Block


3-Fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline (CAS 1096888-35-5) is a functionalized aniline derivative featuring a 3-fluoro-4-methoxyaniline core substituted at the amine with a furan-2-ylmethyl group [1]. This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors, where the combination of electron-withdrawing fluorine and electron-donating methoxy groups, along with the furan-methyl linker, provides a specific electronic and steric profile [2]. Its calculated logP of 2.536 offers a balanced lipophilicity that distinguishes it from related analogs lacking fluorine or bearing alternative substitution patterns [1].

1
Functionalized aniline building block with 3-fluoro-4-methoxy substitution
2
Reported intermediate lipophilicity profile (logP context)
3
Kinase inhibitor synthesis context (e.g., JAK pathway research)

Critical Differentiation of 3-Fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline


Substituting 3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline with a generic analog risks altering key physicochemical properties and synthetic utility. The specific 3-fluoro, 4-methoxy substitution pattern creates a unique electronic environment that influences both reactivity and downstream biological activity [1]. Unlike non-fluorinated analogs such as N-(furan-2-ylmethyl)-4-methoxyaniline, the presence of the fluorine atom significantly reduces lipophilicity, as demonstrated by a calculated logP difference of -0.4373 units [1]. Furthermore, regioisomeric analogs like 4-fluoro-N-(furan-2-ylmethyl)aniline exhibit substantially higher lipophilicity (logP 3.0308), underscoring the non-interchangeable nature of these compounds in structure-activity relationship (SAR) campaigns . These quantitative differences directly impact absorption, distribution, metabolism, and excretion (ADME) properties, making simple substitution untenable for projects with defined SAR requirements.

Non-fluorinated analog may shift lipophilicity significantly, altering SAR interpretation
Regioisomeric substitution (e.g., 4-fluoro) changes logP profile, may not transfer target engagement
SAR-dependent kinase selectivity context may not be reproducible with analog replacements

Key Evidence for 3-Fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline


Lipophilicity Difference vs. Non-Fluorinated Analog

3-Fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline demonstrates a calculated logP value of 2.536 [1]. In contrast, its non-fluorinated analog, N-(furan-2-ylmethyl)-4-methoxyaniline, exhibits a significantly higher logP of 2.9733, a difference of -0.4373 units . This indicates that the introduction of the fluorine atom at the 3-position of the aniline ring decreases overall lipophilicity, which can be advantageous for improving aqueous solubility and modulating ADME properties.

Lipophilicity vs. Non-F Analog
Reported
Target logP: 2.536
Comparator (no F): logP 2.9733
Supports lipophilicity modulation review
Calculated values; vendor datasheet context
Medicinal Chemistry Lipophilicity SAR

Intermediate Lipophilicity Among Regioisomers

The target compound occupies a distinct lipophilicity space relative to its regioisomers. Its calculated logP of 2.536 [1] is greater than that of 3-fluoro-N-(furan-2-ylmethyl)aniline (logP = 2.3734) but substantially less than that of 4-fluoro-N-(furan-2-ylmethyl)aniline (logP = 3.0308) . This intermediate value results from the specific combination of a 3-fluoro and 4-methoxy substitution pattern on the aniline ring, offering a unique balance of electronic effects.

Lipophilicity vs. Regioisomers
Reported
Target logP: 2.536
3-F regioisomer: 2.3734; 4-F: 3.0308
Intermediate profile among tested isomers
Vendor-reported calculated values
Medicinal Chemistry Isomer Differentiation Physicochemical Properties

Building Block for JAK Inhibitors

Compounds bearing the 3-fluoro-4-methoxyaniline substructure are explicitly claimed as key intermediates in the synthesis of potent JAK inhibitors. Patent EP 3353168 B1 describes compounds of formula (I) for treating JAK-related disorders, wherein substituents R1, R2, R3, and R4 are defined to include methoxy, methyl, and halogen (fluoro, chloro, bromo) groups on an aromatic amine core [1]. While the target compound itself is not an endpoint in the patent, its structural features (3-fluoro, 4-methoxy, furan-methylamine) map directly onto the Markush structure, establishing its relevance as a privileged scaffold for JAK inhibitor development [1].

JAK Inhibitor Scaffold
Class-level
Structural mapping to Markush core
EP 3353168 B1 claims halogen/methoxy aniline motifs
Supports kinase inhibitor library fit
Class-level patent inference
Kinase Inhibition JAK Medicinal Chemistry

Purity and Supply Availability

3-Fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline is commercially available with a standard purity specification of 95% [1]. This purity level is typical for research-grade building blocks and is consistent across multiple suppliers, ensuring reliable sourcing for early-stage discovery chemistry. The compound is offered in various quantities (e.g., 100mg to 10g) .

Purity & Supply
Supplier data
95% purity
Multiple vendor consistency
Streamlines procurement planning
Research-grade specification; verify per lot
Quality Control Procurement Building Blocks

Optimal Applications for 3-Fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline


JAK Kinase Inhibitor Design

This compound is ideally suited as a starting material or intermediate for synthesizing analogs of JAK inhibitors, as described in EP 3353168 B1 [1]. Its calculated logP of 2.536 provides a valuable data point for SAR exploration, offering a middle-ground lipophilicity between its non-fluorinated (logP 2.9733) and 4-fluoro (logP 3.0308) counterparts [2]. This can be leveraged to fine-tune ADME properties while maintaining the core pharmacophore.

Focused Kinase-Targeted Library Construction

The 3-fluoro-4-methoxyaniline motif is a recognized privileged structure in kinase inhibitor design [1]. 3-Fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline can be employed as a key building block in the parallel synthesis of focused libraries targeting kinases, such as JAK, EGFR, or Aurora kinases. Its defined purity (95%) and commercial availability support high-throughput chemistry workflows.

Systematic SAR Studies of Aniline Substitution

The unique substitution pattern (3-fluoro, 4-methoxy, N-furan-2-ylmethyl) makes this compound a valuable tool for systematic SAR studies. It can be directly compared to analogs like N-(furan-2-ylmethyl)-4-methoxyaniline (no F), 3-fluoro-N-(furan-2-ylmethyl)aniline (no OMe), and 4-fluoro-N-(furan-2-ylmethyl)aniline (different regioisomer) to elucidate the individual contributions of each substituent to target binding, cellular potency, and physicochemical properties [2].

Intermediate for Deuterated and Radiolabeled Probes

The presence of a methoxy group provides a synthetic handle for demethylation and subsequent functionalization, while the furan ring can be exploited for late-stage diversification. This compound can serve as a strategic intermediate for generating deuterated analogs for metabolic studies or radiolabeled probes for target engagement assays [1].

Application
Selection Property
Validation Focus
JAK inhibitor synthesis
Reported 3-fluoro-4-methoxy scaffold
Target engagement SAR evaluation
Kinase-focused library design
Recognized aniline substitution motif in kinase research
Parallel synthesis compatibility
Systematic aniline SAR studies
Distinct substitution for SAR comparison
Substituent contribution profiling
Deuterated/radiolabeled probe precursor
Synthetic handle availability (methoxy, furan)
Late-stage functionalization feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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